
4-Chlorophenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenylzinc bromide (4-CPZB) is an organobromine compound that is used in a variety of laboratory experiments. It is a colorless liquid with a melting point of -45 °C and a boiling point of 153 °C. 4-CPZB is soluble in organic solvents such as THF, ether, and acetone, and is insoluble in water. It is a strong Lewis acid and is used as a reagent for the synthesis of organic compounds, as well as for catalyzing reactions. It is also used in organic photochemistry and in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
4-Chlorophenylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals. It has also been used in organic photochemistry and in the synthesis of dyes and pigments. In addition, 4-Chlorophenylzinc bromide, 0.50 M in THF has been used in the synthesis of a variety of polymers, such as polyurethanes and polystyrenes.
Mecanismo De Acción
4-Chlorophenylzinc bromide, 0.50 M in THF acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This allows it to catalyze a variety of reactions, such as nucleophilic substitution, electrophilic addition, and elimination reactions. The Lewis acidity of 4-Chlorophenylzinc bromide, 0.50 M in THF also allows it to act as a catalyst for the formation of covalent bonds between organic molecules.
Biochemical and Physiological Effects
4-Chlorophenylzinc bromide, 0.50 M in THF has no known biochemical or physiological effects. It is not known to be toxic and is not considered to be a carcinogen. However, it is important to note that 4-Chlorophenylzinc bromide, 0.50 M in THF should be handled with care, as it is corrosive and can cause skin irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Chlorophenylzinc bromide, 0.50 M in THF in laboratory experiments is its ability to catalyze a variety of reactions. It is also relatively easy to synthesize and is not toxic. However, it is important to note that 4-Chlorophenylzinc bromide, 0.50 M in THF is sensitive to air and light, and should be stored in a cool, dark place. In addition, it is corrosive and should be handled with care.
Direcciones Futuras
In the future, 4-Chlorophenylzinc bromide, 0.50 M in THF may be used in the synthesis of a variety of organic compounds. It may also be used in the synthesis of polymers and in the development of new pharmaceuticals. In addition, 4-Chlorophenylzinc bromide, 0.50 M in THF may be used in the synthesis of dyes and pigments, as well as in the development of new photochemical processes. Finally, 4-Chlorophenylzinc bromide, 0.50 M in THF may be used in the development of new catalysts for organic reactions.
Métodos De Síntesis
4-Chlorophenylzinc bromide, 0.50 M in THF can be synthesized from the reaction of zinc bromide and 4-chlorophenol. The reaction is carried out in aqueous medium, with the zinc bromide being dissolved in water and the 4-chlorophenol being added as a solution in THF. The reaction is exothermic and is usually carried out at room temperature. The reaction is complete within a few minutes, and the product can be isolated by filtration and then purified by recrystallization.
Propiedades
IUPAC Name |
bromozinc(1+);chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLNVZGYWFXOJU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, bromo(4-chlorophenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

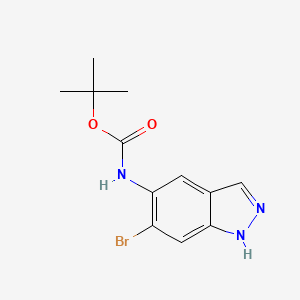
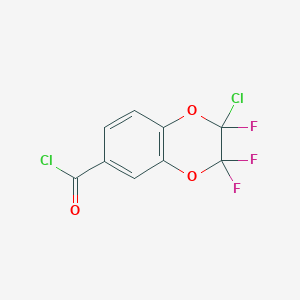
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)
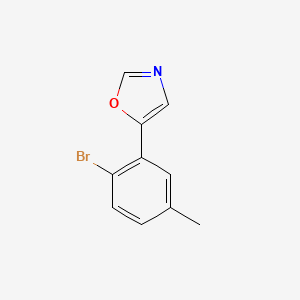


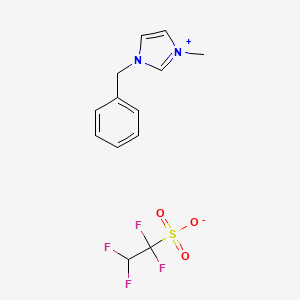
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)
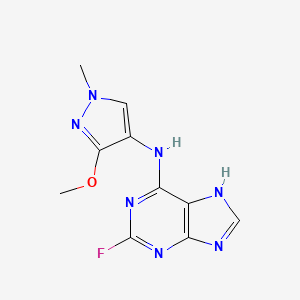
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)

![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)